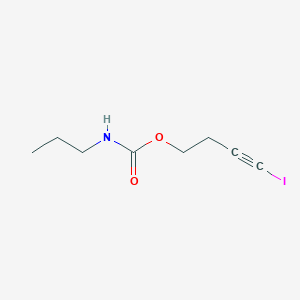
4-Iodobut-3-yn-1-yl propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodobut-3-yn-1-yl propylcarbamate is a chemical compound with the molecular formula C8H12INO2. It is a member of the carbamate family and is known for its applications in various industrial and scientific fields. This compound is characterized by the presence of an iodine atom, a butynyl group, and a propylcarbamate moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobut-3-yn-1-yl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-iodobut-3-yn-1-ol with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodobut-3-yn-1-yl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding but-3-yn-1-yl propylcarbamate.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: But-3-yn-1-yl propylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Iodobut-3-yn-1-yl propylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and as a preservative in certain formulations.
Mecanismo De Acción
The mechanism of action of 4-Iodobut-3-yn-1-yl propylcarbamate involves its interaction with specific molecular targets. The iodine atom and the carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This mechanism is particularly relevant in its antimicrobial and antifungal activities.
Comparación Con Compuestos Similares
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with similar antifungal properties.
Propamocarb: A carbamate pesticide used in agriculture.
Uniqueness
4-Iodobut-3-yn-1-yl propylcarbamate is unique due to its specific structural features, such as the presence of both an iodine atom and a butynyl group
Propiedades
Número CAS |
138248-79-0 |
|---|---|
Fórmula molecular |
C8H12INO2 |
Peso molecular |
281.09 g/mol |
Nombre IUPAC |
4-iodobut-3-ynyl N-propylcarbamate |
InChI |
InChI=1S/C8H12INO2/c1-2-6-10-8(11)12-7-4-3-5-9/h2,4,6-7H2,1H3,(H,10,11) |
Clave InChI |
ZABZIHZUWOERSU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OCCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


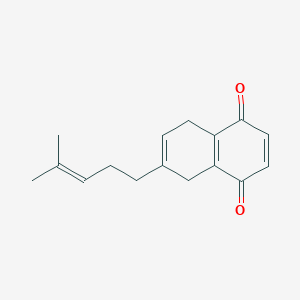
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
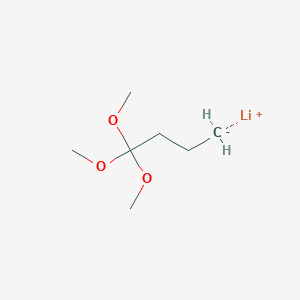
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
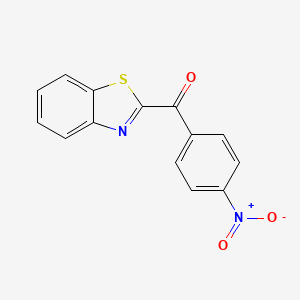
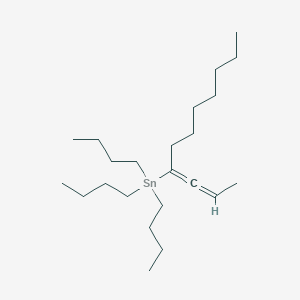
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
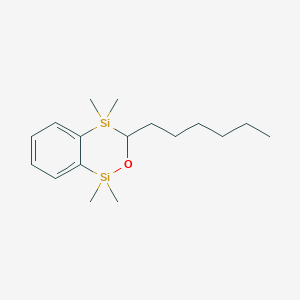
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
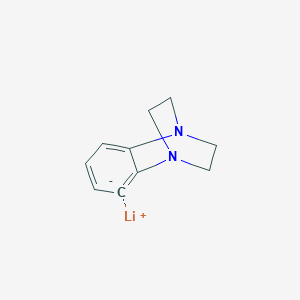
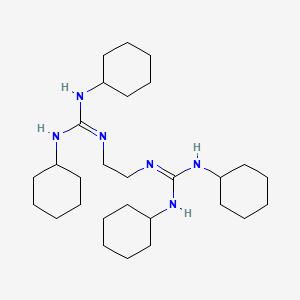
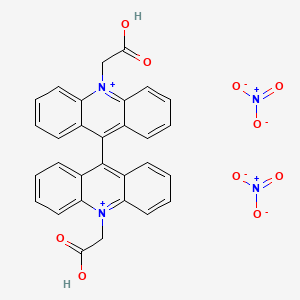
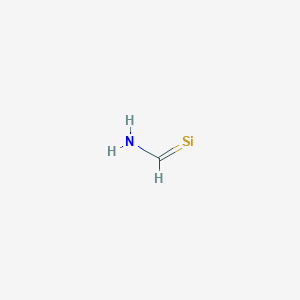
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
